4-Fluoro-2-methyl-2H-indazole
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Overview
Description
4-Fluoro-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of a fluorine atom at the 4-position and a methyl group at the 2-position of the indazole ring enhances its chemical properties, making it a compound of interest in various scientific fields.
Mechanism of Action
Target of Action
Indazole-containing compounds have been found to exhibit a wide variety of medicinal applications, suggesting that they interact with multiple targets .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes at the molecular and cellular levels . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Indazole derivatives are known to influence various biochemical pathways due to their wide range of biological activities .
Result of Action
Indazole derivatives have been found to exhibit anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities , suggesting a wide range of potential molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Indazole-containing compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups of the indazole derivative.
Cellular Effects
Indazole derivatives have been found to exhibit a wide variety of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methyl-2H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-fluoro-2’-methylhydrazobenzene under acidic conditions. Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the fluorine and methyl groups onto the indazole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-methyl-2H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroindazole oxides, while substitution reactions can produce a variety of substituted indazole derivatives .
Scientific Research Applications
4-Fluoro-2-methyl-2H-indazole has numerous applications in scientific research:
Comparison with Similar Compounds
2-Methyl-2H-indazole: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
4-Fluoro-2H-indazole: Lacks the methyl group, which affects its reactivity and interactions with biological targets.
Uniqueness: 4-Fluoro-2-methyl-2H-indazole is unique due to the combined presence of both the fluorine and methyl groups, which enhances its chemical stability, reactivity, and biological activity compared to its analogs .
Properties
IUPAC Name |
4-fluoro-2-methylindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-11-5-6-7(9)3-2-4-8(6)10-11/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRNAZUGIJSBSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671991 |
Source
|
Record name | 4-Fluoro-2-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1209731-93-0 |
Source
|
Record name | 4-Fluoro-2-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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